

tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate structure and IUPAC name

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Compound of Interest

Compound Name: *tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate*

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Technical Guide: tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, and a likely synthetic route for **tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate**. This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of more complex molecules.

Chemical Structure and IUPAC Name

tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a 3-aminophenyl moiety.

- IUPAC Name: **tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate**[\[1\]](#)
- Canonical SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)N[\[1\]](#)
- InChI Key: INZSWUJHGMIAJM-UHFFFAOYSA-N[\[1\]](#)

- CAS Number: 387827-19-2[1]

Structure:

Physicochemical Properties

The following table summarizes the computed physicochemical properties of **tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate**.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₄ N ₂ O ₂	PubChem[1]
Molecular Weight	276.37 g/mol	PubChem[1]
Exact Mass	276.183778013 Da	PubChem[1]
XLogP3	2.7	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Topological Polar Surface Area	55.6 Å ²	PubChem[1]

Synthesis Protocol

A common and effective method for the synthesis of **tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate** involves a two-step process. The first step is a Suzuki coupling reaction to form the carbon-carbon bond between the piperidine and the nitrophenyl rings, followed by the reduction of the nitro group to an amine.

Step 1: Suzuki Coupling to Synthesize tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate

This step involves the reaction of a piperidine-4-boronic acid pinacol ester with a 3-halonitrobenzene derivative.

Materials:

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- 1-Bromo-3-nitrobenzene (or 1-iodo-3-nitrobenzene)
- Palladium catalyst (e.g., Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃ or Cs₂CO₃)
- Solvent (e.g., Dioxane/Water or DMF)

Methodology:

- To a reaction vessel, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, 1-bromo-3-nitrobenzene, and a suitable palladium catalyst.
- Add a base, such as potassium carbonate.
- Add a degassed solvent system, for example, a mixture of dioxane and water.
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or LC-MS).
- After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is then reduced to the primary amine. A standard method for this transformation is catalytic hydrogenation.

Materials:

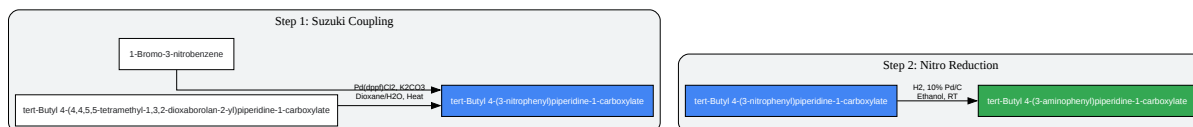
- tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate
- Palladium on carbon (10% Pd/C)
- Solvent (e.g., Ethanol or Methanol)
- Hydrogen gas (H₂)

Methodology:

- In a flask suitable for hydrogenation, dissolve tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate in a solvent such as anhydrous ethanol.[2]
- Add a catalytic amount of 10% palladium on carbon.[2]
- Evacuate the flask and backfill with hydrogen gas (this process may be repeated several times to ensure an inert atmosphere).[2]
- Stir the reaction mixture under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.[2]
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.[2]
- Concentrate the filtrate under reduced pressure to obtain the final product, **tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate**. [2]

Synthetic Pathway Diagram

The following diagram illustrates the two-step synthesis of **tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate**.



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Caption: Synthetic pathway of **tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate**.

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References

- 1. tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | C₁₆H₂₄N₂O₂ | CID 22049268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
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